Sodium lauroyl proline

Description

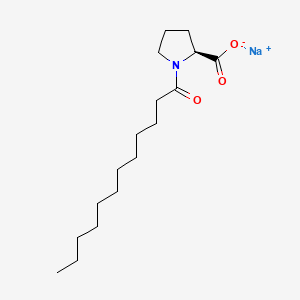

Structure

2D Structure

Properties

IUPAC Name |

sodium;(2S)-1-dodecanoylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21;/h15H,2-14H2,1H3,(H,20,21);/q;+1/p-1/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZDDBQUYSHZDF-RSAXXLAASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220894 | |

| Record name | Sodium lauroyl proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70609-63-1 | |

| Record name | Sodium lauroyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070609631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauroyl proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-lauroyl-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAUROYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25RJI22N3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Lauroyl Proline and Its Derivatives

Chemical Synthesis Pathways for N-Acyl Prolines

Conventional chemical synthesis remains a primary route for the production of N-acyl prolines. These methods typically involve the formation of an amide bond between the proline nitrogen and a lauroyl group, often from an activated lauric acid derivative.

Schotten-Baumann Reaction Systems for Sodium N-Acyl Prolines

The Schotten-Baumann reaction is a widely utilized method for synthesizing amides from amines and acyl chlorides, and it is a principal industrial route for producing sodium N-acyl prolines. cir-safety.orgwikipedia.org The reaction is typically conducted under two-phase solvent conditions, comprising water and an organic solvent like dichloromethane. wikipedia.org

The fundamental process involves the acylation of proline with lauroyl chloride in the presence of an aqueous base, such as sodium hydroxide (B78521) (NaOH). researchgate.netbyjus.com The reaction proceeds through the nucleophilic attack of proline's secondary amine on the carbonyl carbon of lauroyl chloride. iitk.ac.in The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the amine reactant, and shifts the reaction equilibrium toward amide formation. byjus.com While effective, this conventional synthesis is considered less sustainable due to its reliance on chlorinated fatty acids, which are often produced using toxic reagents like phosgene (B1210022) or thionyl chloride, and the generation of significant salt waste. d-nb.infonih.gov

Yields for the synthesis of sodium N-acyl prolines using fatty acids from various natural oils via the Schotten-Baumann reaction have been reported to be in the range of 58-75%. researchgate.net For instance, a typical laboratory procedure involves dissolving proline in an aqueous NaOH solution, followed by the addition of the fatty acyl chloride. researchgate.net

| Fatty Acid Source | Reported Yield (%) |

|---|---|

| Coconut Oil | 75.0 |

| Palm Oil | 64.5 |

| Karanja Oil | 58.2 |

| Sterculia foetida Oil | 71.3 |

| High Oleic Sunflower Oil | 68.4 |

Amide Bond Formation Strategies

Beyond the Schotten-Baumann reaction, amide bond formation between a carboxylic acid and an amine can be achieved using a wide array of peptide coupling reagents. researchgate.net These methods are central to peptide synthesis and are applicable to the acylation of amino acids like proline. The general strategy involves the activation of the carboxylic acid (lauric acid) to make it more susceptible to nucleophilic attack by proline's amine. uniurb.it

Proline presents a unique challenge as its nucleophilic center is a secondary amine, which can be less reactive than the primary amines of other amino acids. researchgate.net Therefore, robust activation methods are often required. Coupling reagents are broadly classified into several families, including carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. uni-kiel.debachem.com

Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) have been used for decades. They activate carboxylic acids, often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions. uniurb.itbachem.com

Onium Salts : Phosphonium (e.g., BOP, PyBOP) and aminium (e.g., HBTU, HATU) salts are highly efficient coupling reagents that generate activated esters in situ. uni-kiel.debachem.comsigmaaldrich.com Reagents like HATU generate highly reactive OAt esters, which are effective even for difficult couplings involving sterically hindered amino acids. sigmaaldrich.com

Acyl Halides : For particularly challenging couplings, the carboxylic acid can be converted to a highly reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. iitk.ac.inresearchgate.net This activated intermediate then readily reacts with the amine.

| Reagent Class | Example Reagent | Abbreviation | Notes |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | One of the earliest and most common coupling reagents. bachem.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Generates HOBt active esters; highly efficient. uni-kiel.de |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Similar to BOP, widely used in solid-phase synthesis. bachem.comsigmaaldrich.com | |

| Aminium (Uronium) Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Commonly used reagent, forms HOBt active esters. sigmaaldrich.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Generates highly reactive HOAt esters, excellent for difficult couplings. uni-kiel.desigmaaldrich.com |

Biocatalytic Approaches to N-Acyl Amino Acid Surfactant Synthesis

As a sustainable alternative to chemical synthesis, biocatalysis employs enzymes or whole microbial cells to produce N-acyl amino acids. d-nb.infonih.gov These green chemistry approaches operate under mild conditions and avoid the use of hazardous reagents. nih.gov

Enzymatic Routes Utilizing Aminoacylases for N-Acyl Amino Acids

Aminoacylases (EC 3.5.1.14) are hydrolases that are well-known for their industrial role in the resolution of racemic N-acetyl-amino acids. d-nb.infonih.gov However, these enzymes can also catalyze the reverse reaction—synthesis of N-acyl amino acids from fatty acids and amino acids. nih.govuni-duesseldorf.de This synthetic potential offers a greener pathway for producing amino acid-based surfactants. uni-duesseldorf.de

Several aminoacylases from microbial sources have shown promise for this application. Enzymes from Mycolicibacterium smegmatis (MsAA), Streptomyces ambofaciens (SamAA), and Burkholderia sp. have been identified as capable of catalyzing the acylation of various amino acids with long-chain fatty acids. nih.govuni-duesseldorf.de For example, the MsAA enzyme successfully catalyzed the synthesis of lauroyl methionine with a conversion rate of 67%. uni-duesseldorf.de

However, the substrate scope can be a limitation. Studies using acylase I from pig kidney, a commercially available enzyme, found that it effectively catalyzed the synthesis of N-lauroyl derivatives of many amino acids but failed to produce N-lauroyl-L-proline, likely due to the unique cyclic structure of proline's secondary amine. dss.go.thresearchgate.net This highlights that the choice of enzyme is critical and that not all aminoacylases are suitable for the acylation of proline.

Whole-Cell Biotransformation Systems for N-Acyl Amino Acids

Whole-cell biotransformation utilizes entire microorganisms as self-contained catalysts, eliminating the need for enzyme purification. d-nb.info Genetically engineered bacteria, such as Escherichia coli, can be programmed to overexpress specific enzymes for the production of N-acyl amino acids. researchgate.net

One strategy involves expressing N-acyl amino acid synthases (NASs) in E. coli. d-nb.info Another approach combines the expression of an amino acid-N-acyl transferase with an acyl-CoA synthetase, enabling the conversion of various fatty acids into their corresponding acyl-amino acids. google.com Research has also focused on improving the yield of these biotransformations. For instance, the co-expression of chaperone proteins (GroEL/S) in E. coli and Vibrio natriegens has been shown to significantly enhance the soluble production of a mycobacterial aminoacylase, boosting its activity in the synthesis of N-lauroyl-L-amino acids. researchgate.net These whole-cell systems represent a promising and scalable platform for the sustainable production of these biosurfactants.

Synthesis of Functionalized Proline Derivatives for Structural Diversification

Structural diversification of N-acyl prolines can be achieved by chemically modifying the proline ring itself, introducing new functional groups and stereochemistries. This allows for the creation of novel analogues with potentially enhanced or new properties. longlabstanford.org

A variety of synthetic strategies have been developed to access these functionalized prolines:

Modification of Hydroxyproline (B1673980) : A practical approach termed "proline editing" uses commercially available hydroxyproline as a starting point within a peptide sequence. acs.orgnih.gov The hydroxyl group serves as a chemical handle that can be stereospecifically converted into a vast array of other functional groups through reactions like Mitsunobu, oxidation, reduction, and substitution. acs.org This method allows for the synthesis of prolines containing moieties for bio-orthogonal conjugation, spectroscopic handles, or mimetics of other amino acids. acs.org

Cyclization Reactions : Functionalized prolines can be built from acyclic precursors through intramolecular cyclization processes, forming either C-C or C-N bonds to construct the pyrrolidine (B122466) ring. nih.gov

Direct Functionalization and Rearrangements : Methods have been developed for the direct introduction of substituents onto the proline ring. nih.gov An efficient protocol for a C→N acyl transfer in polysubstituted pyrrolidines yields densely functionalized proline derivatives with high diastereoselectivity. rsc.org

Ring-Opening Reactions : In a more dramatic structural modification, the proline ring itself can be opened. For example, a copper-mediated oxidative ring-opening can transform a proline residue into a glutamate (B1630785) residue, fundamentally altering the structure and properties of the parent molecule. acs.org

Strategies for N-Protected Proline Derivatives

In peptide synthesis, the protection of the α-amino group of amino acids is fundamental to prevent uncontrolled polymerization and to ensure the correct sequence assembly. peptide.com For proline, which possesses a secondary amine within its pyrrolidine ring, this protection is equally critical. The two most widely adopted strategies in modern solid-phase peptide synthesis (SPPS) are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. peptide.com

The Fmoc/tBu (tert-butyl) strategy is particularly prevalent due to its use of milder reaction conditions. nih.gov In this orthogonal scheme, the N-terminal α-amino group is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in an organic solvent. rsc.orggoogle.com Concurrently, reactive side chains of other amino acids in the peptide sequence are protected with acid-labile groups, such as tert-butyl (tBu) ethers, esters, or carbamates. peptide.com These side-chain protecting groups remain intact during the base-mediated Fmoc removal but are cleaved at the end of the synthesis with strong acid, commonly trifluoroacetic acid (TFA). nih.gov

While Fmoc and Boc are dominant, other protecting groups like the benzyloxycarbonyl (Cbz) group have historical significance, particularly in solution-phase synthesis. peptide.comug.edu.pl The Cbz group is stable to the mild acids and bases used in Fmoc and Boc strategies but can be removed by catalytic hydrogenolysis. ug.edu.pl

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Primary Application |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc |  | Base-labile (e.g., 20% piperidine in DMF) nih.govgoogle.com | Standard for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) nih.gov |

| tert-Butyloxycarbonyl | Boc |  | Acid-labile (e.g., Trifluoroacetic Acid - TFA) rsc.org | Standard for Boc/Bzl SPPS; Side-chain protection in Fmoc chemistry peptide.com |

| Benzyloxycarbonyl | Cbz or Z |  | Catalytic Hydrogenolysis; Strong acids (HBr in Acetic Acid) ug.edu.pl | Primarily used in solution-phase synthesis peptide.com |

Proline Editing and Bioorthogonal Conjugation in Peptide Synthesis Relevant to N-Lauroyl Proline Moieties

Beyond standard protection strategies, advanced methods have been developed to create functionally diverse proline derivatives within a peptide sequence. A particularly powerful technique is "proline editing," which allows for the stereospecific modification of proline residues after their incorporation into a peptide chain. nih.govacs.org This approach circumvents the often lengthy and costly solution-phase synthesis of individual modified proline analogues. nih.gov

The general methodology of proline editing proceeds via a divergent, solid-phase strategy:

Incorporation : An inexpensive and commercially available hydroxyproline (Hyp) derivative, typically Fmoc-4R-Hyp, is incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govacs.orgnih.gov

Orthogonal Protection : The hydroxyl group of the incorporated Hyp residue is then protected on the solid support, for example, as a trityl ether. This protection is orthogonal to the Fmoc group used for the peptide backbone elongation. nih.gov

Peptide Elongation : The synthesis of the peptide chain is completed. nih.gov

Selective Deprotection : The trityl protecting group on the Hyp side chain is selectively removed, exposing the free hydroxyl group while the peptide remains attached to the solid support and fully protected otherwise. nih.govnih.gov

On-Resin Modification : The free hydroxyl group serves as a chemical handle for a wide range of on-resin modifications. nih.gov Through reactions such as Mitsunobu inversion, oxidation, reduction, acylation, and various nucleophilic substitutions, the single Hyp residue can be converted into a library of over 122 different 4-substituted proline derivatives with defined stereochemistry. nih.govnih.gov

This proline editing method is highly relevant for creating complex structures, as it provides a practical route to install reactive handles for bioorthogonal conjugation. nih.govacs.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. By using proline editing, functional groups that can participate in these reactions can be precisely placed within a peptide sequence. nih.govscispace.com

The functional handles introduced via proline editing include azides, alkynes, ketones, hydroxylamines, aryl halides, and tetrazines. nih.govacs.orgnih.gov These groups enable a variety of subsequent conjugation reactions, allowing peptides containing these modified proline moieties to be coupled with other molecules like imaging agents, drugs, or polymers. nih.govscispace.com

| Functional Handle on Proline | Bioorthogonal Conjugation Reaction | Reactant Partner |

|---|---|---|

| Azide | Azide-Alkyne Cycloaddition (CuAAC or SPAAC) nih.govacs.orgnih.gov | Alkyne |

| Alkyne | Azide-Alkyne Cycloaddition (CuAAC or SPAAC) nih.govacs.orgnih.gov | Azide |

| Tetrazine | Inverse-Electron-Demand Diels-Alder nih.govacs.orgnih.gov | trans-Cyclooctene (TCO) or other strained alkenes |

| Ketone | Oxime/Hydrazone Ligation nih.govacs.orgnih.gov | Hydroxylamine/Hydrazine |

| Aryl Halide (Iodide, Bromide) | Suzuki or Sonogashira Cross-Coupling nih.govacs.orgnih.gov | Boronic Acid or Terminal Alkyne (with catalyst) |

| 1,2-Aminothiol | Native Chemical Ligation nih.govnih.gov | Thioester |

| Alkene | Cross-Metathesis nih.govnih.gov | Alkene (with Grubbs catalyst) |

Molecular Self Assembly, Aggregation Behavior, and Phase Transitions of N Lauroyl Proline and Analogues

Micellization Phenomena of N-Lauroyl Proline Surfactants

The formation of micelles is a hallmark of surfactant behavior in aqueous solutions. This process is characterized by the critical micelle concentration (CMC), a key parameter that is influenced by various factors, including the molecular structure of the surfactant itself.

The critical micelle concentration (CMC) is the specific concentration at which surfactant molecules begin to spontaneously aggregate to form micelles. For N-lauroyl amino acid derivatives, the CMC is influenced by factors such as the hydrophobicity of the amino acid residue and the length of the acyl chain. usask.carsc.orgalfa-chemistry.com Generally, an increase in the hydrophobicity of the molecule leads to a lower CMC value. rsc.org

Studies have shown that for a series of sodium N-lauroyl amino acids, the proline derivative exhibits a comparatively higher CMC than derivatives of other amino acids like glutamic acid, lysine, leucine, valine, and glycine, and also higher than sodium dodecyl sulphate (SDS). usask.ca However, other research has indicated that N-acyl proline derivatives can have lower CMC values compared to sodium lauryl sulphate (SLS). researchgate.net For instance, certain synthesized sodium N-acyl prolines showed CMC values in the range of 0.00206 to 0.127 mmol/L, which is significantly lower than the 8.3 mmol/L reported for SLS. researchgate.net The method of determination and the specific conditions such as pH, temperature, and salt concentration can also affect the measured CMC value. researchgate.net

The CMC can be determined by monitoring changes in physical properties of the surfactant solution with concentration, such as surface tension. google.com The point at which the surface tension levels out often corresponds to the CMC. google.com

Interactive Table: CMC Values of N-Lauroyl Proline and Related Surfactants

| Compound | CMC (mmol/L) | Comparison Compound | CMC (mmol/L) | Reference |

| Sodium N-acyl prolines | 0.00206 - 0.127 | Sodium Lauryl Sulphate (SLS) | 8.3 | researchgate.net |

| N-lauroyl-L-alanine | ~0.1 - 1 | google.com | ||

| N-lauroyl-L-valine | ~0.1 - 1 | google.com | ||

| N-lauroyl-L-phenylalanine | ~0.1 - 1 | google.com | ||

| Sodium Lauroyl Sarcosinate (SLS) | 0.009 - 0.014 M | researchgate.net | ||

| Sodium N-lauroyl AA mixture | 1,100 ppm | Sodium Dodecyl Sulphate (SDS) | usask.ca |

Due to the presence of an amide bond, N-lauroyl proline can exist as two conformational isomers, typically referred to as Z (cis) and E (trans) isomers. researchgate.netnih.govacs.org These isomers can be distinguished using techniques like 1H NMR spectroscopy. researchgate.netnih.gov The ratio of these isomers can change upon micellization. researchgate.netacs.org

In the case of sodium N-dodecanoyl-(4R)-hydroxy-L-prolinate, a transformation from the E to the Z isomer is observed upon the formation of micelles, with the Z isomer becoming approximately three times more abundant in the micellar state. nih.govacs.org This suggests that the Z isomer is more favorably incorporated into the micelle structure. researchgate.netresearchgate.net The smaller cross-section of the polar head group in the trans (E) conformation of similar surfactants like sodium lauroyl sarcosinate is thought to facilitate easier incorporation into the micelle. researchgate.netresearchgate.net The different orientations of the carbonyl group in the Z and E isomers are a key factor in their differing abilities to form micelles and their arrangement within the micellar structure. nih.govacs.org

Under micellar conditions, the presence of both isomers can lead to the splitting of signals in NMR spectra, indicating that the isomers exist in distinct conformational domains within the aggregates. acs.org The ratio of the Z/E isomers in the micellized surfactant differs from the ratio observed in dilute solutions below the CMC. researchgate.netacs.org

Investigation of Aggregation Architectures and Microstructures

Beyond the initial formation of micelles, N-lauroyl proline and its analogues can self-assemble into a variety of more complex structures, including different micellar shapes and ordered liquid crystalline phases.

The morphology of micelles formed by N-acyl amino acid surfactants can vary. While sodium N-lauroyl sarcosinate tends to form small, spherical micelles, other derivatives like sodium N-lauroyl glycinate (B8599266) can form unilamellar vesicles. nih.govresearchgate.net The transition from spherical to rod-like or wormlike micelles can be influenced by factors such as surfactant concentration, the presence of co-surfactants, and pH. researchgate.netresearchgate.net For instance, mixtures of sodium lauroyl sarcosinate and cocamidopropyl betaine (B1666868) can form wormlike micelles. researchgate.net The initial small micelles can fuse together or attract more surfactant molecules to grow into larger aggregates. ethz.ch

At higher concentrations, surfactants can form more ordered structures known as liquid crystalline phases. mcgill.cawhiterose.ac.uk These phases possess properties of both liquids and crystalline solids. nih.gov Common liquid crystalline phases for surfactants include the hexagonal phase, where cylindrical micelles are packed in a hexagonal array, and the lamellar phase, which consists of bilayer sheets of surfactant molecules separated by water layers. mcgill.canih.gov

For some N-acyl amino acid surfactants, such as sodium lauryl glutamate (B1630785), hexagonal and lamellar liquid crystalline phases have been identified at higher concentrations. researchgate.netresearchgate.net The formation and type of these phases are dependent on both surfactant concentration and temperature. researchgate.netmcgill.ca The addition of salts can also influence the structural parameters of these liquid crystalline phases. researchgate.net

Intermolecular Interactions Governing Self-Assembly

The self-assembly of N-lauroyl proline and related surfactants is governed by a variety of non-covalent interactions. mdpi.combilkent.edu.tr These include:

Hydrophobic Interactions: The primary driving force for micellization is the tendency of the hydrophobic lauroyl chains to avoid contact with water, leading them to aggregate in the core of the micelle. mcgill.camdpi.com

Hydrogen Bonding: The amide group present in N-acyl amino acid surfactants plays a crucial role in their self-assembly through intermolecular hydrogen bonding. nih.govresearchgate.netiitkgp.ac.in This interaction is particularly important in the formation of more complex structures like vesicles and gels. researchgate.netiitkgp.ac.in

Electrostatic Interactions: The charged carboxylate head groups of the anionic surfactant molecules experience electrostatic repulsion, which counteracts the hydrophobic attraction and influences the size and shape of the aggregates. mdpi.com

Van der Waals Forces: These weak, short-range attractive forces contribute to the packing of the hydrocarbon chains within the micellar core. mdpi.com

π-π Stacking: In derivatives containing aromatic residues, π-π stacking interactions can also contribute to the stability of the self-assembled structures. mdpi.comnih.gov

The unique cyclic structure of the proline headgroup also introduces specific steric constraints that influence how the molecules pack together. nih.govplos.org The balance of all these interactions ultimately dictates the final morphology and properties of the self-assembled structures. nih.govresearchgate.net

Role of Hydrogen Bonding in N-Acyl Amino Acid Surfactant Aggregates

The self-assembly of N-acyl amino acid (NAAA) surfactants into aggregates such as micelles and vesicles is a complex process governed by a balance of intermolecular forces, including hydrophobic interactions, electrostatic forces, and hydrogen bonding. researchgate.net The amide linkage, which connects the hydrophobic acyl chain to the amino acid headgroup, plays a pivotal role in the aggregation behavior, particularly through its capacity for hydrogen bonding. researchgate.net

The ability to form intermolecular hydrogen bonds significantly influences the packing of surfactant molecules and the resulting morphology of the aggregates. researchgate.nettandfonline.com A key comparison that illustrates this is between sodium N-lauroyl glycinate (SLG) and sodium N-lauroyl sarcosinate (SLS). researchgate.net The amide group in SLG possesses a hydrogen atom (-CONH-), allowing it to act as a hydrogen bond donor. This capability promotes strong intermolecular interactions, leading to tighter packing of molecules. researchgate.netchalmers.se This enhanced interaction favors the formation of extended structures like bilayers and unilamellar vesicles in aqueous solutions. researchgate.netiitkgp.ac.in

In contrast, the amide nitrogen in SLS is methylated (-CON(CH₃)-), which prevents it from acting as a hydrogen bond donor. The absence of this interaction results in weaker intermolecular forces between headgroups, leading to the formation of smaller, spherical micelles rather than vesicles. researchgate.net This difference highlights how a subtle change in molecular structure—the presence or absence of a single N-H bond—can dramatically alter the self-assembly pathway. researchgate.net

Sodium lauroyl proline occupies a unique position within this context. Proline is a distinctive amino acid where the amine group is a secondary amine incorporated into a rigid pyrrolidine (B122466) ring. nih.gov When acylated with lauric acid to form the lauroyl proline anion, the resulting amide linkage lacks a hydrogen atom on the nitrogen. This structural feature makes it incapable of forming intermolecular hydrogen bonds in the same manner as glycine-based surfactants. core.ac.uk Consequently, its aggregation behavior is expected to differ from NAAA surfactants that can form hydrogen bonds and may more closely resemble that of sarcosinate-based surfactants, which are also unable to act as hydrogen bond donors. researchgate.netcore.ac.uk The self-assembly is therefore primarily driven by hydrophobic interactions of the lauroyl chains and electrostatic interactions of the carboxylate headgroups, potentially leading to van der Waals repulsions between the bulky pyrrolidine rings that influence molecular packing. core.ac.uk

Table 1: Influence of Hydrogen Bonding Capability on Aggregate Structure in N-Lauroyl Amino Acid Surfactants

This table compares the primary aggregate structures formed by different N-lauroyl amino acid surfactants, highlighting the role of the amide N-H bond.

| Surfactant | Amide Structure | Hydrogen Bond Donor Capability | Primary Aggregate Structure in Water | Reference |

|---|---|---|---|---|

| Sodium Lauroyl Glycinate | -CO-NH- | Yes | Unilamellar Vesicles / Bilayers | researchgate.net |

| Sodium Lauroyl Sarcosinate | -CO-N(CH₃)- | No | Spherical Micelles | researchgate.net |

| This compound | -CO-N(ring)- | No | Micelles | core.ac.uk |

Influence of Counterions and Ionic Strength on Micellar Properties

An increase in ionic strength, typically achieved by adding a simple salt like sodium chloride, introduces a higher concentration of counterions (e.g., Na⁺) into the solution. These counterions accumulate near the charged micelle surface, effectively screening and neutralizing the negative charges of the headgroups. researchgate.net This reduction in electrostatic repulsion allows the hydrophobic tails to pack more efficiently, making micellization more favorable. As a result, the CMC decreases, as a lower concentration of surfactant is needed to initiate aggregation. acs.org

The specific type of counterion also has a pronounced effect beyond just its charge. Factors such as the hydrated radius and lipophilicity of the counterion can influence the degree to which it binds to the micelle surface. researchgate.net For instance, a counterion with a smaller hydrated radius can approach the charged headgroups more closely, leading to more effective charge neutralization and a greater impact on micellar growth compared to a bulkier ion of the same charge. researchgate.net

Table 2: Effect of Ionic Strength and Counterions on Micellar Properties of Anionic Surfactants

This table summarizes the general trends observed for anionic surfactants like this compound upon changes in the ionic environment.

| Condition | Effect on Headgroup Repulsion | Critical Micelle Concentration (CMC) | Aggregation Number (Nₐ) | Typical Micelle Morphology | Reference |

|---|---|---|---|---|---|

| Low Ionic Strength | High | Higher | Lower | Spherical | researchgate.net |

| Increasing Ionic Strength (e.g., adding NaCl) | Decreases | Decreases | Increases | Spherical to Cylindrical (Worm-like) | researchgate.netacs.org |

| Adding Multivalent Counterions (e.g., CaCl₂) | Strongly Decreases | Strongly Decreases | Strongly Increases | Promotes transition to Cylindrical / Complex Structures | researchgate.net |

Interfacial Science and Surface Activity of N Lauroyl Proline Systems

Adsorption Behavior at Fluid Interfaces (e.g., Air-Water Interface)

Sodium Lauroyl Proline, as a surface-active agent, readily adsorbs at fluid interfaces such as the air-water interface. This adsorption is a spontaneous process driven by the amphiphilic nature of the molecule. The hydrophobic lauroyl tail (C12) seeks to minimize its contact with water, orienting itself towards the air, while the hydrophilic proline head group remains in the aqueous phase. This arrangement at the interface disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension. The efficiency of adsorption and the packing of the molecules at the interface are influenced by factors such as the concentration of the surfactant in the bulk solution. Below the critical micelle concentration (CMC), surfactant monomers predominantly adsorb at the interface. As the concentration increases and approaches the CMC, the interface becomes saturated with surfactant molecules.

Surface Tension Reduction Capabilities and Wetting Performance

A key characteristic of surfactants is their ability to lower the surface tension of a liquid. Sodium N-acyl prolines have demonstrated the ability to reduce the surface tension of water significantly. For instance, at a concentration of 0.1 wt%, sodium N-acyl prolines derived from various fatty acid sources can lower the surface tension to values between 31.0 and 34.7 mN/m. researchgate.net Generally, the surface activity of these surfactants increases with a longer fatty alkyl group. researchgate.net

Wetting is another important interfacial phenomenon influenced by surfactants. The wetting power of sodium N-acyl prolines has been evaluated, and while some derivatives show wetting times inferior to standard surfactants like Sodium Lauryl Sulphate (SLS), others, such as those derived from coconut fatty acids, exhibit comparable performance. researchgate.net

| Fatty Acid Source | Surface Tension (mN/m) | Wetting Power (seconds) |

|---|---|---|

| Coconut | 31.0 | 5.6 |

| Palm | 32.4 | 8.2 |

| Karanja | 34.7 | 14.2 |

| Sodium Lauryl Sulphate (SLS) - for comparison | - | 4.5 |

Data sourced from a study on Sodium N-Acyl Prolines derived from various oils. Coconut oil is a primary source of lauric acid. researchgate.net

Foaming Characteristics and Foam Stability

N-acyl amino acid surfactants are known for their foaming properties, which are crucial in many personal care applications. They are capable of producing a rich and creamy foam. fenchem.com The foaming ability of sodium N-acyl prolines has been shown to be influenced by the length of the alkyl chain; as the chain length increases, the initial foamability may decrease, but the stability of the foam tends to increase. researchgate.net Temperature also plays a role, with higher temperatures generally favoring foamability but potentially reducing foam stability. researchgate.net

The stability of the foam is a critical parameter. For some N-acyl amino acid surfactants, foam stability is enhanced by the formation of specific structures within the foam films. For example, in the case of sodium lauroyl glutamate (B1630785), a gel network structure can form in the foam films under certain pH and temperature conditions, which significantly improves foam stability. researchgate.net

| Fatty Acid Source | Foam Volume (mL) | Foam Stability (%) |

|---|---|---|

| Coconut | 175 | 85 |

| Palm | 160 | 90 |

| Karanja | 145 | 92 |

| Sodium Lauryl Sulphate (SLS) - for comparison | 180 | 80 |

Data represents the initial foam volume and the percentage of foam remaining after a set period, based on studies of Sodium N-Acyl Prolines derived from different oil sources. researchgate.net

Emulsion Stability and Emulsification Mechanisms

As amphiphilic molecules, N-acyl amino acid surfactants like this compound can act as emulsifiers, facilitating the formation and stabilization of emulsions (mixtures of immiscible liquids like oil and water). They achieve this by adsorbing at the oil-water interface, forming a protective film around the dispersed droplets that prevents them from coalescing. ijeast.com The effectiveness of an N-acyl amino acid surfactant as an emulsifier is dependent on the nature of the oil phase. made-in-china.com

Research on sodium N-acyl prolines has demonstrated their ability to form stable emulsions. nih.govresearchgate.net The stability of these emulsions is generally superior to that of emulsions formed with sodium lauryl sulphate. nih.govresearchgate.net The emulsifying power tends to increase with the length of the fatty alkyl chain due to enhanced hydrophobicity, which strengthens the interfacial film. researchgate.net

| Fatty Acid Source | Emulsion Stability (%) |

|---|---|

| Coconut | 88 |

| Palm | 92 |

| Karanja | 95 |

| Sodium Lauryl Sulphate (SLS) - for comparison | 75 |

Data reflects the percentage of the emulsion remaining stable after a specified time, based on research into Sodium N-Acyl Prolines from various natural oils. researchgate.net

Interactions with Model Biological Membranes and Membrane Disruptive Properties (based on analogues)

The interaction of surfactants with biological membranes is a critical aspect of their biological activity. Studies on analogues, such as N-decanoyl amino acid surfactants, provide insight into how N-lauroyl proline might interact with model lipid bilayers. Research using neutron scattering techniques on N-decanoyl amino acid surfactants, including C10-proline, has shown that these molecules incorporate into liposomes and adsorb to lipid bilayers up to their critical micelle concentration (CMC). nih.gov

For most of the tested N-decanoyl amino acid surfactants, destabilization of the lipid bilayer occurs at concentrations between one and two times the CMC. nih.gov This membrane disruption is a key mechanism for the antimicrobial and cytotoxic effects of some surfactants. However, the exact nature and extent of this disruption can be modulated by the specific amino acid headgroup. For comparison, a structurally related surfactant, sodium lauroyl lactylate, exhibits membrane-disruptive properties that are intermediate between the rapid and complete solubilizing action of sodium dodecyl sulfate (B86663) (SDS) and the more moderate disruptive effects of lauric acid. nih.gov This suggests that the headgroup plays a significant role in tuning the membrane interaction, which can be a pathway to designing surfactants with specific biological activities. nih.gov

Advanced Analytical Characterization Methodologies for N Lauroyl Proline

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for confirming the molecular structure and exploring the conformational dynamics of N-Lauroyl Proline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of N-Lauroyl Proline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR, the chemical shifts of the protons in the lauroyl chain and the proline ring are observed. The protons on the carbons adjacent to the amide and carboxyl groups are particularly informative. The amide bond in N-Lauroyl Proline can exist as cis and trans conformational isomers, a characteristic feature of N-substituted prolines. NMR spectroscopy can be used to study this isomerization, as the different conformations give rise to distinct sets of signals. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. The carbonyl carbons of the amide and carboxyl groups have characteristic shifts in the downfield region of the spectrum. The chemical shift difference between the β and γ carbons (Δβγ) of the proline ring is a reliable indicator of the cis or trans conformation of the X-Pro peptide bond. japsonline.com For the expected trans isomer, Cβ chemical shifts are typically between 31–32 ppm, while Cγ values are around 27 ppm. nih.gov A shift in Cβ to approximately 34 ppm and Cγ to around 24 ppm would indicate the presence of the cis isomer. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for N-Lauroyl Proline

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Lauroyl CH₃ | ~0.88 |

| Lauroyl (CH₂)₉ | ~1.2-1.4 |

| Lauroyl CH₂ adjacent to C=O | ~2.2-2.4 |

| Proline α-CH | ~4.4 |

| Proline β-CH₂ | ~2.0-2.3 |

| Proline γ-CH₂ | ~2.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Lauroyl Proline

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Lauroyl CH₃ | ~14 |

| Lauroyl (CH₂)ₙ | ~22-32 |

| Lauroyl C=O | ~175 |

| Proline α-CH | ~61 |

| Proline β-CH₂ (trans) | ~30-33 |

| Proline γ-CH₂ (trans) | ~25 |

| Proline δ-CH₂ | ~48 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in N-Lauroyl Proline. The spectrum will exhibit characteristic absorption bands for the amide and carboxylic acid moieties. The stretching vibration of the amide C=O group is typically observed around 1640-1680 cm⁻¹. The carboxylic acid O-H stretch appears as a broad band in the region of 2500-3300 cm⁻¹, while the C=O stretch of the carboxylic acid is found around 1700-1725 cm⁻¹. The N-H stretching vibration is absent due to the secondary amine of proline being part of the amide linkage. The formation of the N-acyl bond can lead to shifts in the characteristic peaks of the proline and lauric acid precursors. japsonline.com

Ultraviolet (UV) spectroscopy has limited application for the direct analysis of N-Lauroyl Proline. The molecule lacks significant chromophores that absorb light in the standard UV-visible range (200-800 nm). nih.gov The amide and carboxyl groups have weak absorptions at shorter wavelengths, typically below 220 nm, which can be difficult to measure accurately. However, UV spectroscopy becomes a valuable detection method when coupled with chromatographic techniques like HPLC, especially after derivatization of the molecule to introduce a UV-active chromophore. mdpi.comresearchgate.net For instance, N-acyl amino acids can be derivatized to form 4'-bromophenacyl esters, which are suitable for spectrophotometric detection. mdpi.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for N-Lauroyl Proline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Alkyl Chain | C-H Stretch | 2950-2850 |

| Carboxylic Acid | C=O Stretch | 1725-1700 |

| Amide | C=O Stretch (Amide I) | 1680-1640 |

Chromatographic Separations and Molecular Weight Analysis

Chromatographic techniques are essential for assessing the purity of N-Lauroyl Proline and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of N-acyl amino acid surfactants. academie-sciences.fr Due to the weak UV absorbance of N-Lauroyl Proline, detection can be challenging. nih.gov Therefore, methods often employ derivatization to attach a UV-absorbing tag to the molecule. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the analytes. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection can also be achieved using evaporative light scattering detection (ELSD) or mass spectrometry (MS). nih.gov

Gas Chromatography (GC) is generally not suitable for the direct analysis of N-Lauroyl Proline due to its low volatility and thermal instability. To make the analyte amenable to GC analysis, derivatization is necessary to convert the polar carboxylic acid and amide groups into more volatile esters and silyl (B83357) ethers, respectively. This process can be complex and may introduce artifacts.

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size in solution. It is primarily applied to determine the molecular weight distribution of polymers. While not a standard method for a small, well-defined molecule like N-Lauroyl Proline (molecular weight 297.43 g/mol ), GPC could theoretically be used to assess its purity by detecting the presence of high-molecular-weight impurities, such as polymers or aggregates, or low-molecular-weight contaminants. In such an analysis, a solution of the sample is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time.

Techniques for Investigating Interfacial and Aggregation Dynamics

As a surfactant, the interfacial properties and aggregation behavior of N-Lauroyl Proline are of paramount importance. Various techniques are employed to study these phenomena. Surface tension measurements are fundamental to characterizing surfactants. The surface tension of an aqueous solution of N-Lauroyl Proline is measured as a function of its concentration. The concentration at which the surface tension reaches a plateau and micelles begin to form is known as the critical micelle concentration (CMC). This is a key parameter indicating the efficiency of a surfactant. Dynamic light scattering (DLS) can be used to determine the size and size distribution of the micelles formed above the CMC. Other techniques such as small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) can provide more detailed information about the shape and internal structure of the aggregates.

Dynamic Light Scattering (DLS) for Micelle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique extensively used for determining the size distribution of small particles and macromolecules in suspension. researchgate.net The method relies on analyzing the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. researchgate.net Larger particles move more slowly, causing the scattered light intensity to fluctuate at a slower rate, while smaller particles induce rapid fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined using the Stokes-Einstein equation. muser-my.com

In the context of N-Lauroyl Proline, DLS is instrumental in characterizing the micelles that form above its critical micelle concentration (CMC). researchgate.netbohrium.com The size and distribution of these micelles are critical parameters that influence the surfactant's properties and performance in various applications.

Detailed Research Findings:

Research on N-acyl amino acid surfactants, which share structural similarities with N-Lauroyl Proline, has demonstrated the utility of DLS in elucidating their aggregation behavior. Studies on related compounds such as undecanoic L-isoleucine and undecanoic L-norleucine have reported hydrodynamic radii in the range of 9.7 Å to 11.9 Å. mdpi.com For L-undecyl-L-leucinate, a surfactant with a C11 hydrocarbon chain, a hydrodynamic radius of 9.3 ± 0.1 Å has been observed. mdpi.com These findings suggest that N-Lauroyl Proline, with its C12 lauroyl chain, would form micelles of a comparable size.

The size of the micelles is influenced by several factors, including surfactant concentration, pH, ionic strength, and temperature. researchgate.netmuser-my.combohrium.com As the concentration of the surfactant increases beyond the CMC, the size of the micelles can change. researchgate.net The pH of the solution can also have a significant impact; for instance, a decrease in pH can lead to an increase in micelle size due to changes in the ionization state of the surfactant molecules. muser-my.com

The polydispersity index (PDI) is another crucial parameter obtained from DLS measurements, which provides an indication of the width of the size distribution. A lower PDI value signifies a more monodisperse system, where the micelles are of a uniform size.

Interactive Data Table: Representative DLS Data for N-Lauroyl Proline Micelles

Below is a representative data table illustrating the expected results from a DLS analysis of N-Lauroyl Proline micelles under varying conditions. This data is synthesized based on typical findings for similar N-acyl amino acid surfactants.

| Sample Condition | Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) |

| 10 mM N-Lauroyl Proline, pH 7.4, 0.15 M NaCl | 2.5 | 0.25 |

| 20 mM N-Lauroyl Proline, pH 7.4, 0.15 M NaCl | 2.8 | 0.22 |

| 10 mM N-Lauroyl Proline, pH 5.0, 0.15 M NaCl | 3.5 | 0.35 |

| 10 mM N-Lauroyl Proline, pH 7.4, 0.30 M NaCl | 2.4 | 0.28 |

Quartz Crystal Microbalance-Dissipation (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) for Membrane Interactions

Understanding the interaction of surfactants with biological membranes is crucial for applications in cosmetics, pharmaceuticals, and personal care products. Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) are powerful, complementary techniques for studying these interactions at a molecular level. When used in tandem, they provide real-time information on both the structural and electrical properties of a model lipid bilayer as it interacts with molecules like N-Lauroyl Proline.

QCM-D is an acoustic-based technique that measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. Changes in frequency are related to changes in mass on the sensor surface, while changes in dissipation provide information about the viscoelastic properties of the adsorbed layer.

EIS measures the electrical impedance of a system over a range of frequencies. When applied to a lipid bilayer supported on an electrode, EIS can detect changes in the membrane's capacitance and resistance, which are indicative of alterations in its integrity and permeability to ions.

Detailed Research Findings:

Studies on structurally similar surfactants, such as sodium lauroyl lactylate, provide valuable insights into the expected membrane interactions of N-Lauroyl Proline. These investigations utilize supported lipid bilayers (SLBs) as model cell membranes.

When N-Lauroyl Proline is introduced to an SLB, the following events can be monitored by QCM-D and EIS:

Initial Binding and Mass Uptake: QCM-D would detect a decrease in the resonance frequency (negative Δf), indicating the binding of N-Lauroyl Proline molecules to the lipid bilayer and an increase in the adsorbed mass.

Changes in Viscoelastic Properties: Simultaneously, the dissipation (ΔD) would increase, suggesting a change in the viscoelastic properties of the membrane as the surfactant molecules incorporate into or disrupt the lipid packing.

Alterations in Membrane Integrity: EIS would reveal an increase in the membrane conductance (G_m) and a decrease in its capacitance (C_m). The increase in conductance signifies an increase in the permeability of the membrane to ions, suggesting the formation of pores or defects. The decrease in capacitance can be attributed to a thinning of the membrane or a change in its dielectric properties upon surfactant incorporation.

The magnitude of these changes would be dependent on the concentration of N-Lauroyl Proline. At lower concentrations, the interaction might be limited to surface adsorption with minimal disruption. As the concentration increases, more significant changes in the QCM-D and EIS signals would be observed, indicating greater membrane perturbation and potential solubilization of the lipid bilayer.

Interactive Data Table: Representative QCM-D and EIS Data for N-Lauroyl Proline Interaction with a Supported Lipid Bilayer

This table presents hypothetical yet scientifically plausible data illustrating the changes in QCM-D and EIS parameters upon the interaction of N-Lauroyl Proline with a model lipid membrane.

| Parameter | Initial State (Lipid Bilayer) | After N-Lauroyl Proline Addition | Interpretation |

| QCM-D | |||

| Δf (Hz) | -25 | -45 | Mass uptake due to surfactant binding |

| ΔD (x10⁻⁶) | 1 | 5 | Increased viscoelasticity of the membrane |

| EIS | |||

| Conductance (G_m) (µS/cm²) | 0.5 | 5.0 | Increased ion permeability, membrane disruption |

| Capacitance (C_m) (µF/cm²) | 1.0 | 0.8 | Alteration of membrane structure and thickness |

Biodegradation Pathways and Environmental Compatibility of N Lauroyl Proline

Enzymatic and Microbial Degradation Mechanisms of N-Acyl Amino Acid Surfactants

The biodegradation of N-acyl amino acid surfactants, including N-Lauroyl Proline, is primarily facilitated by enzymatic and microbial processes that target the amide bond linking the fatty acid (lauroyl group) and the amino acid (proline). wanabio.com This amide linkage is susceptible to hydrolysis by enzymes like amidases or specific acylases, which are commonly produced by various microorganisms in the environment. nih.govresearchgate.net

The degradation pathway can be summarized in two main steps:

Hydrolysis of the Amide Bond : The initial and key step is the enzymatic cleavage of the amide bond. This reaction breaks the surfactant molecule into its constituent parts: lauric acid and proline. wanabio.comacademie-sciences.fr This initial transformation results in the loss of the molecule's surface-active properties, a process known as primary biodegradation. nih.gov

Metabolism of Constituents : Following the initial hydrolysis, the resulting lauric acid and proline are readily metabolized by microorganisms through well-established metabolic pathways. researchgate.netresearchgate.net

Lauric Acid : This fatty acid is degraded through the β-oxidation pathway, a common microbial process that breaks down fatty acids into acetyl-CoA, which then enters the citric acid cycle to be converted into carbon dioxide and water. researchgate.net

Proline : The amino acid proline is catabolized in mitochondria. It is first converted to pyrroline-5-carboxylate (P5C) by the enzyme proline dehydrogenase (ProDH) and subsequently to glutamate (B1630785) by P5C dehydrogenase (P5CDH). researchgate.netresearchgate.net Glutamate can then enter central metabolic pathways.

This two-step degradation ensures the complete breakdown of the surfactant into benign end-products, a process referred to as ultimate biodegradation. nih.gov The ability of the amide bond to form hydrogen bonds can facilitate this degradation process, particularly in acidic environments. wanabio.comacademie-sciences.fr

Table 1: Key Enzymes in the Biodegradation of N-Lauroyl Proline

| Enzyme Class | Role in Degradation | Intermediate/Product |

|---|---|---|

| Amidases/Acylases | Cleavage of the N-acyl amide bond | Lauric Acid, Proline |

| Proline Dehydrogenase (ProDH) | Initial step in proline catabolism | Pyrroline-5-carboxylate (P5C) |

| P5C Dehydrogenase (P5CDH) | Second step in proline catabolism | Glutamate |

| Fatty Acyl-CoA Synthetase | Activation of lauric acid for β-oxidation | Lauroyl-CoA |

| Acyl-CoA Dehydrogenase | First step of β-oxidation cycle | Trans-2-enoyl-CoA |

Assessment of Green Chemistry Principles in N-Lauroyl Proline Development

The synthesis and lifecycle of N-Lauroyl Proline align well with several of the twelve principles of Green Chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edunih.gov

Principle 1: Waste Prevention : Modern synthesis methods, particularly enzymatic routes, are being developed to replace traditional chemical reactions like the Schotten-Baumann reaction. nih.govaiche.orgresearchgate.net Enzymatic synthesis is highly selective and often produces less waste and fewer by-products. researchgate.netresearchgate.net

Principle 3: Less Hazardous Chemical Synthesis : The traditional Schotten-Baumann method often uses acyl chlorides, which are derived from phosgene (B1210022) chemistry and are hazardous. nih.govresearchgate.net Greener alternatives utilize fatty acids or their methyl esters directly, avoiding these hazardous reagents. aiche.org

Principle 4: Designing Safer Chemicals : N-Lauroyl Proline is inherently a safer chemical. Amino acid surfactants are known for their low toxicity, low irritation potential, and high biocompatibility compared to many conventional surfactants. academie-sciences.frencyclopedia.pubnih.gov

Principle 7: Use of Renewable Feedstocks : The raw materials for N-Lauroyl Proline—lauric acid and proline—are derived from renewable resources. Lauric acid is typically sourced from vegetable oils like coconut or palm oil, and proline can be produced via industrial fermentation. wanabio.comaiche.org

Principle 10: Design for Degradation : N-Lauroyl Proline is designed for degradation. The presence of the amide bond provides a clear pathway for enzymatic cleavage, ensuring that the molecule breaks down into readily metabolizable, non-persistent substances (lauric acid and proline) at the end of its life cycle. encyclopedia.pubacademie-sciences.frmsu.edu

The shift from traditional chemical synthesis to biocatalytic and greener chemical processes for producing N-acyl amino acid surfactants represents a significant advancement in applying green chemistry principles to the surfactant industry. researchgate.netunife.it

Advanced Applications of N Lauroyl Proline in Specialized Chemical and Material Technologies

Applications in Protein Formulation and Stabilization

The stability and manufacturability of protein-based therapeutics, such as monoclonal antibodies, are critical for their efficacy. High-concentration formulations of these proteins often face challenges with viscosity and stability during manufacturing, storage, and administration. While the parent amino acid, L-proline, is known for its role in protein stabilization, the specific applications of N-Lauroyl Proline in this area are still emerging. Surfactants are commonly employed in biopharmaceutical formulations to protect proteins from denaturation and aggregation at interfaces.

High viscosity in concentrated antibody solutions is a significant challenge, making subcutaneous injection difficult. Small molecule excipients are investigated to mitigate the protein-protein interactions that lead to increased viscosity. Proline and its analogs have been identified as effective viscosity-reducing agents. Studies have shown that proline can significantly lower the viscosity of monoclonal antibody solutions at high concentrations. For instance, increasing proline concentration in a ~225 mg/mL mAb solution has been demonstrated to reduce viscosity and enhance colloidal stability. nih.gov The mechanism is thought to involve the screening of both electrostatic and hydrophobic interactions that cause protein self-association. nih.gov While extensive research highlights the efficacy of proline and various proline analogs in reducing the viscosity of high-concentration protein solutions, specific data detailing the use of N-Lauroyl Proline for this purpose is not extensively available in the current body of scientific literature. nih.govnih.gov However, the known function of related compounds suggests a potential area for future investigation.

The freeze-thaw process, a common step in the manufacturing and storage of biopharmaceuticals, can induce stress on proteins, leading to aggregation and loss of activity. Cryoprotectants are therefore essential components of protein formulations. L-proline is recognized as a natural cryoprotectant, utilized by organisms to survive under freeze-induced stress. uni-muenchen.de Its application in protein crystallography for low-temperature data collection is well-established. uni-muenchen.de Proline aids in maintaining the proper folding of proteins and can inhibit aggregation. alfa-chemistry.com Pre-conditioning cells with proline before cryopreservation has been shown to significantly increase post-thaw recovery and viability. nih.gov While surfactants, in general, are known to protect proteins against stresses encountered during freeze-thawing, specific research detailing the role and efficacy of N-Lauroyl Proline as a cryoprotectant in protein formulations is limited. nih.gov

Role in Enhanced Oil Recovery and Petroleum Industry Processes

In the petroleum industry, recovering crude oil that remains trapped in reservoirs after primary and secondary recovery methods is a significant challenge. Enhanced Oil Recovery (EOR) techniques are employed to mobilize this residual oil. Surfactants play a crucial role in EOR by reducing the interfacial tension between oil and water, and by altering the wettability of reservoir rock. nih.gov

N-lauroyl amino acid-based compounds, including N-lauroyl-L-proline sodium salt, have been identified as effective agents for improving the recovery of crude oil from environmental locations with oil-coated surfaces. google.com These compounds promote the release of adhered crude oil, which can then be recovered. google.com This method is particularly relevant for heavy crude oil, which has a high viscosity and tends to adhere to surfaces, making it difficult to recover through conventional means. google.com The application involves contacting the oil-coated surfaces with a composition containing the N-lauroyl amino acid derivative. google.com The released oil can then be processed using standard petroleum processing methods. google.com

| Application | Compound | Function | Significance |

| Enhanced Oil Recovery | N-lauroyl-L-proline sodium salt | Promotes the release of crude oil from surfaces | Improves recovery of heavy crude oil and can be used for environmental remediation of oil-contaminated sites. google.com |

Utilization in Mineral Processing and Flotation Technologies (e.g., Cassiterite Flotation)

Froth flotation is a widely used process for separating minerals from gangue. The selectivity and efficiency of this process heavily depend on the type of collector used, which adsorbs onto the mineral surface, rendering it hydrophobic. Cassiterite (SnO2), the primary source of tin, is often recovered using flotation. mdpi.com

| Collector | Mineral | Recovery Rate | Key Finding |

| Sodium Lauroyl Glutamate (B1630785) (SLG) | Cassiterite | Up to 93.2% | SLG shows superior selectivity against quartz and chemisorbs onto the cassiterite surface through chelation. mdpi.com |

| Benzohydroxamic Acid (BHA) | Cassiterite | ~71.05% at optimal pH | A traditional collector, shown to be less effective than SLG under similar conditions. mdpi.com |

Contributions to Advanced Material Science and Polymer Development

The development of new polymers with specific functionalities and improved environmental profiles is a key area of material science. Amino acids are attractive building blocks for biodegradable polymers due to their natural origin and biocompatibility.

Proline and its derivatives, such as 4-hydroxy-L-proline, are being explored as monomers for the synthesis of novel biomimetic and biodegradable polymers, including polypeptides and polyesters. pku.edu.cn The unique cyclic structure of proline can impart specific properties to the resulting polymer backbone. For example, copolymers based on L-proline and 6-aminocaproic acid have been investigated for their biomedical properties and have shown good biocompatibility. nih.gov These polymers are being considered for applications such as drug delivery and tissue engineering. pku.edu.cn However, the current scientific literature does not provide specific examples or data on the utilization of N-Lauroyl Proline as a monomer or building block in the development of biodegradable polymers and bioplastics. The lauroyl group would introduce a significant hydrophobic side chain, which could potentially be used to tailor the physical properties, such as crystallinity and degradation rate, of proline-based polymers.

Application in Synthetic Materials (e.g., Polyamides, Polyurethanes) and Coatings

The integration of amino acid derivatives into synthetic polymer and coating technologies is an area of growing interest, driven by the desire to impart unique functionalities such as biocompatibility, hydrophilicity, and specific molecular interactions. While direct, large-scale industrial applications of N-Lauroyl Proline in the bulk synthesis of polyamides and polyurethanes are not widely documented, its underlying structure, combining a hydrophobic lauroyl tail with a hydrophilic proline headgroup, suggests potential roles as a specialty additive or modifier.

Proline and its derivatives have been explored in polymer synthesis. For instance, a polyamide based on trans-4-hydroxy-L-proline has been synthesized and used as a porogen filler in acrylic bone cement. nih.gov In this application, the hydrophilic nature of the polyamide helps to form porosity within the acrylic matrix in an aqueous environment, which is believed to improve fixation and support bone ingrowth. nih.gov This principle of using a proline-based polymer to control the microstructure and hydrophilicity of a material could be extrapolated to other systems. N-Lauroyl Proline, with its defined amphiphilic character, could function as a pore-forming agent or a surface-modifying additive in the synthesis of specialized polymers.

In the context of coatings, amino acid-based surfactants are valued for their ability to act as wetting agents, dispersants, and emulsifiers. researchgate.net The amphiphilic nature of N-Lauroyl Proline would allow it to orient at interfaces, reducing surface tension and improving the spreadability and adhesion of coating formulations on various substrates. Its inclusion could also influence the final surface properties of the coating, potentially improving moisture management, biocompatibility, or creating self-assembling nanoscale structures.

Table 1: Potential Functions of N-Lauroyl Proline in Synthetic Materials and Coatings

| Application Area | Potential Role of N-Lauroyl Proline | Anticipated Effect |

| Polyamides/Polyurethanes | Specialty Monomer / Co-monomer | Introduce flexibility, hydrophilicity, and potentially alter mechanical properties. |

| Polymer Additive / Porogen | Control microstructure, induce porosity, and modify surface energy. | |

| Coatings | Wetting and Dispersing Agent | Improve substrate coverage and ensure uniform distribution of pigments/fillers. |

| Surface Modifier | Enhance biocompatibility, control hydrophobicity/hydrophilicity of the final surface. | |

| Emulsifier | Stabilize polymer emulsions used in water-borne coating formulations. |

Hydrogel Synthesis with Surfactant Inclusion

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them highly valuable in biomedical applications, agriculture, and tissue engineering. mdpi.comnih.gov The properties of hydrogels can be precisely tuned by incorporating various molecules, including surfactants. The inclusion of an amino acid-based surfactant like N-Lauroyl Proline can significantly modify the structural and functional characteristics of the hydrogel matrix.

The proline component itself has been shown to be effective in forming hydrogels. Studies have demonstrated that hydrogels can be prepared from just proline, a carboxyvinyl polymer, and water. mdpi.com The concentration of proline in these gels directly influences their physical state (sol-gel transition), pH, and viscosity. mdpi.com This inherent gel-forming capability of the proline headgroup is a significant feature.

When a surfactant like N-Lauroyl Proline is included in a hydrogel formulation, its amphiphilic molecules can self-assemble into micelles within the polymer network. This process offers several advantages:

Controlled Porosity: The surfactant micelles can act as templates, creating a more defined and interconnected porous structure within the hydrogel as it polymerizes.

Enhanced Loading Capacity: The hydrophobic cores of the micelles can serve as reservoirs for encapsulating poorly water-soluble drugs or active agents, improving their loading efficiency and enabling controlled release.

Improved Mechanical Properties: The interaction between the surfactant and the polymer chains can influence the cross-linking density and chain mobility, thereby altering the hydrogel's strength, elasticity, and swelling behavior. mdpi.com

Research on L-proline-enriched alginate dialdehyde-gelatin hydrogels has shown their promise for wound healing applications, highlighting the biocompatibility and beneficial activity of proline in such matrices. nih.gov Incorporating N-Lauroyl Proline could further enhance these systems by adding the functionalities of a surfactant, potentially improving the delivery of antimicrobial agents or growth factors encapsulated within the hydrogel.

Table 2: Influence of Proline Concentration on Hydrogel Properties This table is based on data for hydrogels made with L-proline and carboxyvinyl polymer, illustrating the principle of how the amino acid headgroup can influence gel characteristics.

| Proline Concentration (μmol g⁻¹) | Physical State | pH | Viscosity (Pa·s) |

| 100 | Sol | ~3.0 | Low |

| 300 | Gel | ~3.2 | Moderate |

| 500 | Gel | ~3.4 | High |

| 1000 | Gel | ~3.8 | Very High |

| 2500 | Gel | ~4.5 | Very High |

| Source: Adapted from findings on proline gels with 0.50 wt% carboxyvinyl polymer. mdpi.com |

Emerging Roles in Agrochemistry and Plant Stress Mitigation (based on amino acid benefits)

Amino acid-based surfactants are gaining traction in agriculture as environmentally friendly alternatives to traditional synthetic surfactants. researchgate.netencyclopedia.pub They are used in pesticide and herbicide formulations to improve the wetting and spreading of active ingredients on plant surfaces, ensuring better efficacy. encyclopedia.pub N-Lauroyl Proline fits this role perfectly, with its surfactant properties enhancing agrochemical delivery.

However, the unique advantage of using N-Lauroyl Proline lies in its proline headgroup. Proline is an amino acid that plants naturally accumulate in response to various abiotic stresses, such as drought, salinity, and extreme temperatures. nih.govresearchgate.netmdpi.com The exogenous application of proline has been shown to significantly enhance plant tolerance to these conditions. nih.govnih.gov

The benefits of proline in plant stress mitigation are multifaceted:

Osmotic Adjustment: Proline acts as a compatible solute, helping plant cells maintain turgor and water balance under drought or saline conditions. researchgate.net

Antioxidant Defense: It scavenges harmful reactive oxygen species (ROS) that are overproduced during stress, protecting cellular structures from oxidative damage. mdpi.commdpi.com Studies have shown that proline application enhances the activity of key antioxidant enzymes like catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD). mdpi.com

Stabilization of Macromolecules: Proline helps to stabilize proteins, membranes, and subcellular structures, including photosystem II, preserving their function during stress. researchgate.net

Nutrient Uptake: Exogenous proline can improve the uptake of essential nutrients like potassium (K+), while reducing the uptake of toxic ions like sodium (Na+). nih.govnih.gov

Therefore, using N-Lauroyl Proline in an agrochemical formulation could offer a dual-benefit system. The lauroyl tail provides the surfactant function for effective delivery, while the proline head, once cleaved or as part of the molecule, can provide the plant with an immediate tool to combat environmental stress. This approach aligns with the development of "biostimulant" pesticides, where the formulation not only delivers the active ingredient but also actively supports the plant's own defense mechanisms.

Table 3: Research Findings on Exogenous Proline Application for Plant Stress Mitigation

| Plant/Stress Condition | Effect of Proline Application | Quantitative Improvement |

| Maize (Drought Stress) | Increased shoot and root growth | Shoot length: +40%; Root fresh weight: +247% mdpi.com |

| Reduced oxidative damage markers | H₂O₂: -38%; MDA: -67% mdpi.com | |

| Enhanced antioxidant enzyme activity | SOD: +144%; POD: +69% mdpi.com | |

| Wheat (Salinity Stress) | Improved photosynthetic pigments | Increased chlorophyll content mdpi.com |

| Increased antioxidant enzyme activity | Enhanced SOD, POD, and CAT activity mdpi.com | |

| Various Crops (General Abiotic Stress) | Improved water relations and nutrient uptake | Maintained cell turgidity and K+ uptake nih.govnih.gov |

Future Research Directions and Unexplored Avenues for N Lauroyl Proline

Synergistic Effects with Other Amphiphilic Molecules in Complex Systems

The performance of N-Lauroyl Proline in complex formulations can be significantly enhanced through synergistic interactions with other amphiphilic molecules. Future research in this area will likely focus on understanding and optimizing these interactions to develop high-performance surfactant systems for a range of applications, from personal care products to advanced materials.

When combined with other surfactants, N-Lauroyl Proline can lead to a significant reduction in the critical micelle concentration (CMC) of the mixture. This indicates that fewer surfactant molecules are needed to achieve the desired effect, such as lowering surface tension or forming micelles. For instance, studies on similar N-lauroyl amino acid surfactants have shown a dramatic reduction in CMC when mixed with nonionic surfactants. chalmers.se A mixture of sodium cocoyl glycinate (B8599266) with nonionic surfactants like cocamide diethanolamine (B148213) and lauryl glucoside resulted in a CMC three orders of magnitude lower than that of the glycinate alone. chalmers.se This synergistic behavior is attributed to favorable interactions between the different surfactant molecules in the mixed micelles.

The foaming properties of N-Lauroyl Proline can also be improved through synergistic effects. The addition of co-surfactants can enhance both the volume and stability of the foam produced. For example, the combination of N-lauroyl amino acid surfactants with n-octanol has been shown to have a strong foam-enhancing effect. chalmers.se Molecular dynamics simulations suggest that this is due to hydrogen bonding between the alcohol and the surfactant molecules at the air-water interface. chalmers.se

Furthermore, the rheology of N-Lauroyl Proline solutions can be tuned by mixing it with other surfactants. The formation of viscoelastic wormlike micelles has been observed in mixtures of sodium lauroyl sarcosinate and the zwitterionic surfactant cocamidopropyl betaine (B1666868), without the need for a polymer thickener. researchgate.net The viscosity of these systems can be controlled by adjusting the pH and the ratio of the two surfactants. researchgate.net

Future research will likely explore a wider range of amphiphilic molecules to combine with N-Lauroyl Proline, including cationic, anionic, nonionic, and zwitterionic surfactants, as well as polymers and lipids. A deeper understanding of the molecular interactions driving these synergistic effects will enable the rational design of complex surfactant systems with tailored properties for specific applications.

Design and Engineering of Novel N-Lauroyl Proline-Based Materials with Tunable Properties

The self-assembling nature of N-Lauroyl Proline provides a powerful platform for the bottom-up design of novel materials with tunable properties. By controlling the self-assembly process, it is possible to create a variety of nanostructures, such as micelles, nanofibers, and hydrogels, with potential applications in drug delivery, tissue engineering, and nanotechnology.

The morphology of the self-assembled structures can be controlled by varying factors such as concentration, pH, and temperature. Studies on similar proline-containing peptides have shown that they can form globular structures at lower concentrations and transition to tape-like structures as the concentration increases. chemrxiv.org This ability to control the morphology of the self-assembled structures is crucial for tailoring the properties of the resulting materials.